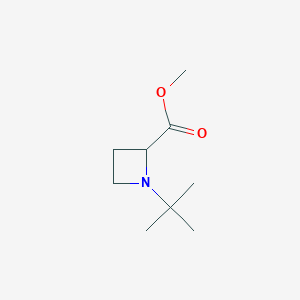
Methyl 1-tert-butyl-2-azetidinecarboxylate
説明
Methyl 1-tert-butyl-2-azetidinecarboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-tert-butyl-2-azetidinecarboxylate is a chemical compound with significant potential in various biological applications. This article presents a detailed examination of its biological activity, including its pharmacokinetics, toxicity, and potential therapeutic uses, supported by relevant data tables and research findings.
- Molecular Formula : C₉H₁₇NO₂
- Molar Mass : 171.24 g/mol
The compound features a tert-butyl group attached to an azetidine ring, which may influence its metabolic stability and biological interactions.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how a compound behaves in biological systems. This compound undergoes various metabolic pathways that can affect its efficacy and safety.
Absorption and Metabolism
Research indicates that compounds with similar structures often undergo hepatic metabolism, primarily through cytochrome P450 enzymes. For this compound, the following metabolic pathways are anticipated:
- Oxidation : The tert-butyl group may be oxidized to form alcohol derivatives.
- Conjugation : Potential conjugation with glucuronic acid or sulfate for detoxification.
Toxicity Studies
Toxicological profiles of similar compounds suggest that exposure may lead to various health effects. For instance, studies on related tert-butyl compounds have shown:
- Central Nervous System (CNS) Effects : Symptoms such as ataxia and hypoactivity have been observed in animal models following high-dose exposure .
- Hepatic Effects : Induction of hepatic enzymes and alterations in liver function tests have been noted, indicating possible hepatotoxicity .
Table 1 summarizes the observed effects of related compounds in animal studies:
Therapeutic Potential
The unique structure of this compound may confer specific therapeutic benefits:
- Anticancer Activity : Some azetidine derivatives have shown promise in anticancer assays due to their ability to inhibit tumor growth by interfering with cellular signaling pathways.
特性
IUPAC Name |
methyl 1-tert-butylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)10-6-5-7(10)8(11)12-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMJVYVCCXSTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329391 | |
| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-32-0 | |
| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














